molecular formula C12H13N3 B3365498 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine CAS No. 1235441-59-4

1-cyclopropyl-4-phenyl-1H-imidazol-5-amine

Cat. No. B3365498
CAS RN: 1235441-59-4
M. Wt: 199.25
InChI Key: JVKITWIKDJOCPX-UHFFFAOYSA-N
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Description

1-cyclopropyl-4-phenyl-1H-imidazol-5-amine is a compound with a molecular weight of 199.26 . It has the IUPAC name 1-cyclopropyl-4-phenyl-1H-imidazol-5-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3/c13-12-11(9-4-2-1-3-5-9)14-8-15(12)10-6-7-10/h1-5,8,10H,6-7,13H2 . This indicates that the compound has a cyclopropyl group, a phenyl group, and an imidazole group.

It is stored at a temperature of 4 degrees Celsius .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine is not fully understood. However, studies have shown that it inhibits the activity of the protein kinase PIM1, which is involved in cell proliferation and survival. Inhibition of PIM1 activity leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to have a low toxicity profile, making it a potentially safe treatment option.

Advantages and Limitations for Lab Experiments

One advantage of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine is its ease of synthesis, which makes it readily available for laboratory experiments. It also has a low toxicity profile, which reduces the risk of adverse effects in experimental models. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-cyclopropyl-4-phenyl-1H-imidazol-5-amine. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further research is needed to determine its efficacy in clinical trials. Another potential application is in the treatment of inflammatory diseases, where it has shown anti-inflammatory properties. Future studies could investigate the potential of this compound as a treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.

Scientific Research Applications

1-cyclopropyl-4-phenyl-1H-imidazol-5-amine has been studied extensively for its potential therapeutic applications. Scientific research has shown that this compound has anti-tumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Safety and Hazards

The compound has a GHS07 signal word, indicating that it is a warning substance . Hazard statements include H302, H315, H319, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-cyclopropyl-5-phenylimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-11(9-4-2-1-3-5-9)14-8-15(12)10-6-7-10/h1-5,8,10H,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKITWIKDJOCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC(=C2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268524
Record name 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1235441-59-4
Record name 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-4-phenyl-1H-imidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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